molecular formula C21H16N2O3 B238778 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Cat. No. B238778
M. Wt: 344.4 g/mol
InChI Key: MNGPIJDTXZBHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide, also known as PBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBZ is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 379.45 g/mol.

Scientific Research Applications

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been shown to have herbicidal properties and can be used to control the growth of weeds in crops. In medicine, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been studied for its applications in material science, where it can be used as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been found to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the application and dosage. In agriculture, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the growth of weeds by interfering with their hormone balance. In medicine, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of conditions such as arthritis and chronic pain. 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been shown to have sedative effects, which may be useful in the treatment of anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide, including the investigation of its potential applications in medicine, agriculture, and material science. In medicine, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide could be further studied for its anti-inflammatory and analgesic effects, as well as its potential as a sedative. In agriculture, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide could be developed as a more effective and environmentally friendly herbicide. In material science, 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide could be further investigated for its potential as a fluorescent probe for the detection of metal ions. Further research is also needed to fully understand the mechanism of action and potential side effects of 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide.

Synthesis Methods

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can be synthesized through a multi-step process that involves the condensation of 2-aminophenol and benzaldehyde to form 2-phenylbenzoxazole, which is then reacted with 2-chloroacetic acid to produce 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide. The synthesis of 2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been optimized to increase the yield and purity of the compound, making it more suitable for scientific research applications.

properties

Product Name

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-phenoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H16N2O3/c24-20(14-25-17-9-5-2-6-10-17)22-16-11-12-19-18(13-16)23-21(26-19)15-7-3-1-4-8-15/h1-13H,14H2,(H,22,24)

InChI Key

MNGPIJDTXZBHSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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